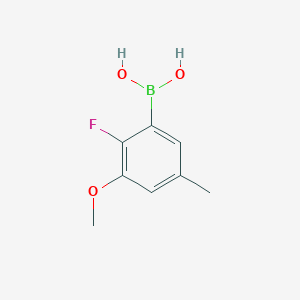![molecular formula C20H20N4O3S2 B2684488 2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(3-methylphenyl)acetamide CAS No. 894952-03-5](/img/structure/B2684488.png)
2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(3-methylphenyl)acetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings . The molecule also contains functional groups such as an amine (-NH2), a sulfonamide (-SO2NH2), and an acetamide (-CH2CONH2).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and phenyl rings would contribute to the rigidity of the molecule, while the various functional groups could participate in a variety of chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amine group could participate in acid-base reactions, the sulfonamide group could undergo hydrolysis, and the acetamide group could undergo nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents. The exact properties would need to be determined experimentally.Aplicaciones Científicas De Investigación
Herbicide Action and Enzyme Inhibition
One notable study discusses the rational design of pyrimidinylthiobenzoates as acetohydroxyacid synthase (AHAS) inhibitors. AHAS is crucial in the biosynthesis of branched-chain amino acids in plants, making it a target for herbicidal action. The research integrates molecular docking, comparative molecular field analysis (CoMFA), comparative molecular similarity indices analysis (CoMSIA), and density functional theory (DFT) calculations to understand the bioactive conformation of these compounds. This approach led to the design and synthesis of derivatives showing significant inhibition of AHAS, highlighting the potential of these compounds in developing new herbicides (He et al., 2007).
Antimicrobial and Antitumor Activities
Another aspect of research on these compounds includes their antimicrobial and antitumor potentials. For example, novel thiazole, pyridone, pyrazole, chromene, hydrazone, and other derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their antimicrobial properties. These studies demonstrate promising results, suggesting these compounds as potential candidates for antimicrobial agents (Darwish et al., 2014).
In the field of antitumor research, the synthesis of classical and nonclassical antifolates based on pyrimidine analogs has been explored. These compounds have been evaluated as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), essential enzymes in nucleotide biosynthesis. The findings indicate significant inhibitory activity against human tumor cell lines, underscoring their potential as antitumor agents (Gangjee et al., 2005).
Structural Analysis
Furthermore, the crystal structures of these compounds have been determined to provide insights into their molecular conformation and interactions. For instance, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and its analogs have been studied, revealing their folded conformation and intramolecular hydrogen bonding, which are crucial for their biological activities (Subasri et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-13-6-8-16(9-7-13)29(26,27)17-11-22-20(24-19(17)21)28-12-18(25)23-15-5-3-4-14(2)10-15/h3-11H,12H2,1-2H3,(H,23,25)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPZRTXXMZZJJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-diethylsulfamoyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2684408.png)
![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2684410.png)
![2,4-Dimethyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684411.png)
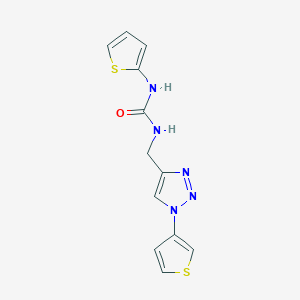
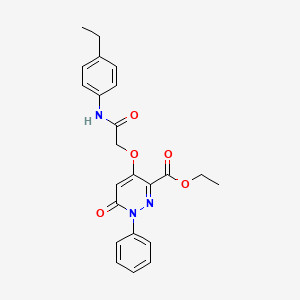
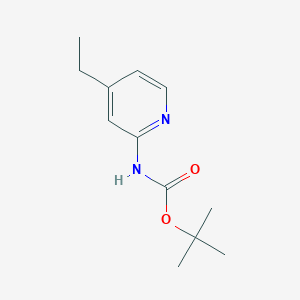
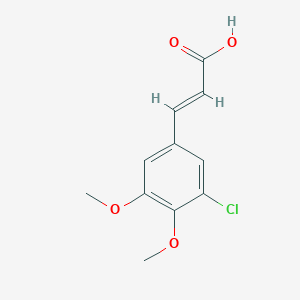
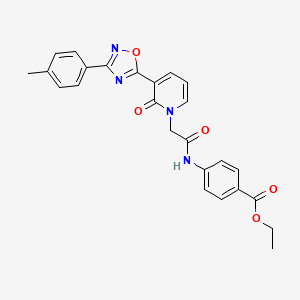


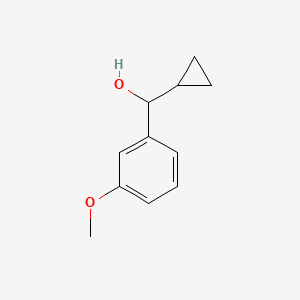
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)propanamide](/img/structure/B2684424.png)

